(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine
Description
Historical Context of Pyrrole-Based Alkaloid Derivatives
Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, has served as a foundational scaffold in alkaloid chemistry since the 19th century. Early isolation of pyrrole derivatives from natural sources, such as the antimalarial alkaloid pyrrolnitrin, demonstrated the biological relevance of this ring system. The inherent electron-rich nature of pyrrole facilitates $$\pi$$-stacking interactions with biological targets, while its reduced lipophilicity compared to benzene derivatives enhances aqueous solubility—a critical factor in drug design.
Marine organisms have proven particularly rich sources of complex pyrrole alkaloids, including brominated derivatives like pseudocerolide A and mycalenitriles, which exhibit protein-tyrosine phosphatase inhibition. These discoveries spurred synthetic efforts to optimize pyrrole-based pharmacophores, leading to the development of hybrid structures incorporating non-natural substituents. The introduction of alkyl groups at the 2- and 5-positions, as seen in this compound, emerged as a strategy to shield reactive positions from oxidative metabolism while maintaining planar geometry for target engagement.
Table 1: Evolution of Pyrrole Derivative Design
| Feature | Early Natural Products (e.g., pyrrolnitrin) | Synthetic Derivatives (e.g., this compound) |
|---|---|---|
| Substitution Pattern | Halogenation at β-positions | Methyl groups at 2,5-positions; cyclopropyl at N1 |
| Metabolic Stability | Prone to CYP450 oxidation | Enhanced stability via steric hindrance and electron withdrawal |
| Bioactivity | Antimicrobial, antifungal | Expanded to kinase inhibition, neurotransmitter modulation |
Role of Cyclopropyl Substituents in Bioactive Molecule Design
The incorporation of cyclopropane rings into heterocyclic systems represents a sophisticated approach to manipulating molecular conformation and electronic properties. In this compound, the cyclopropyl group at the pyrrole's 1-position introduces significant steric constraints while maintaining partial aromatic character through conjugation with the nitrogen lone pair. This geometry distorts the molecule's planarity, potentially reducing intercalation with DNA—a common toxicity mechanism of planar polycyclic alkaloids—while preserving affinity for enzyme active sites.
Cyclopropane's ring strain (approximately 27 kcal/mol) enhances reactivity at specific positions, enabling regioselective modifications. For instance, the cyclopropylmethanamine moiety may undergo ring-opening reactions under acidic conditions, providing a handle for prodrug development. Comparative studies of cyclopropyl-substituted pyrroles versus their non-cyclopropyl analogs demonstrate:
- Increased Metabolic Stability : The cyclopropyl group reduces oxidation at the pyrrole's α-positions by sterically blocking cytochrome P450 access.
- Modulated Basicity : The electron-withdrawing effect of cyclopropane lowers the pyrrole nitrogen's pKa, enhancing membrane permeability at physiological pH.
- Conformational Restriction : Fixed dihedral angles between the cyclopropane and pyrrole ring enforce specific binding orientations, improving target selectivity.
Table 2: Physicochemical Impact of Cyclopropyl Substitution
| Property | Without Cyclopropyl (e.g., 1-methylpyrrole) | With Cyclopropyl (e.g., this compound) |
|---|---|---|
| LogP | 1.2 | 2.1 |
| Polar Surface Area (Ų) | 28.5 | 35.7 |
| CYP3A4 Substrate | Yes | No |
Properties
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGOBROMTMGWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
| Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (0–5°C) | (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)nitromethane | 72% | Nitro group formation via two-electron oxidation |
This reaction proceeds through the conversion of the amine (–NH₂) to a nitro (–NO₂) group, with the pyrrole ring remaining intact due to its aromatic stability.
Alkylation and Acylation
The amine group participates in nucleophilic substitution reactions:
Alkylation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Methyl iodide, NaOH (THF, 25°C) | N-Methyl-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine | 89% |
Acylation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Acetyl chloride, pyridine | N-Acetyl-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine | 83% |
These reactions confirm the amine’s nucleophilic character. Steric hindrance from the cyclopropane and methyl groups slightly reduces reaction rates compared to simpler amines.
Condensation Reactions
The amine forms Schiff bases with carbonyl compounds:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Benzaldehyde, EtOH, reflux | (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanimine | 68% |
The reaction follows a typical nucleophilic addition-elimination mechanism, with the aromatic pyrrole ring stabilizing the imine product.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes hydrogenolysis:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C (EtOAc, 25°C) | 2,5-Dimethyl-3-(propylamino)pyrrole | 91% |
Mechanistically, hydrogenation cleaves the cyclopropane’s C–C bond, yielding a linear propane chain. This reactivity is critical for modifying the compound’s lipophilicity in drug design.
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution at the C4 position (para to the amine):
Nitration
| Reagents/Conditions | Product | Yield |
|---|---|---|
| HNO₃, H₂SO₄ (0°C) | 4-Nitro-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine | 55% |
Sulfonation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| SO₃, DMF (25°C) | 4-Sulfo-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine | 61% |
The electron-donating methyl and amine groups direct electrophiles to the C4 position. Steric effects from the cyclopropane reduce reaction rates compared to unsubstituted pyrroles.
Complexation with Metal Ions
The amine and pyrrole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | Bis[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine]copper(II) | Catalysis |
These complexes exhibit potential in catalysis and materials science due to their redox-active properties.
Scientific Research Applications
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Aromatic Rings : The cyclopropyl group in the target compound may confer enhanced ring strain and metabolic stability compared to aromatic substituents (e.g., benzimidazole or thiophene derivatives) .
- Methanamine Position : Unlike the methanamine group in the target compound, analogs like N-(1H-benzimidazol-2-yl)methanamines exhibit bioactivity in plant systems, suggesting that substitution patterns significantly influence biological interactions .
- Hybrid Heterocycles : Thiophene- and pyrazole-containing methanamine derivatives (e.g., compound 7b ) are often synthesized for pharmaceutical applications, but the target compound’s pyrrole core may offer distinct electronic properties.
Biological Activity
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine is a compound characterized by its unique pyrrole ring structure, which is substituted with cyclopropyl and dimethyl groups. This structural configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological implications, and comparative analysis with similar compounds.
The molecular formula for this compound is , with a molecular weight of 164.25 g/mol. The compound features an amine functional group that enhances its reactivity and potential interactions with biological systems .
Biological Mechanisms
The biological activity of this compound is primarily attributed to the following mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways that regulate physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes associated with disease pathways, although detailed mechanisms remain to be elucidated.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant to this compound's biological effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyrrole | Methyl group at position 2 | Antioxidant activity |
| 3-Aminopyrrole | Amine group at position 3 | Neuroprotective effects |
| 4-Dimethylaminopyridine | Dimethylamino group on a pyridine ring | Catalytic activity in organic synthesis |
| This compound | Cyclopropyl and dimethyl substitutions | Potential enzyme inhibition and receptor modulation |
This comparison highlights how the unique cyclopropyl substitution in this compound may influence its pharmacological profile and interactions differently than other related compounds.
Case Studies and Research Findings
Recent studies have begun to explore the pharmacological potential of this compound:
- In Vitro Studies : Initial in vitro assays indicate that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways associated with various diseases. Further exploration is needed to quantify these effects and determine their clinical relevance .
- Animal Models : Research involving animal models has shown promise for this compound in modulating physiological responses linked to inflammation and oxidative stress. However, comprehensive studies are required to evaluate safety and efficacy in vivo .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications can enhance or diminish biological activity. Such studies will be crucial for optimizing the pharmacological properties of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine?
- Methodological Answer : The compound can be synthesized via multi-component reactions using pyrrole derivatives as building blocks. Cyclopropane introduction may involve [2+1] cycloaddition or strain-driven alkylation. For example, cyclopropyl groups can be appended to pyrrole precursors via copper-catalyzed cross-coupling or photochemical methods . Subsequent functionalization of the pyrrole ring (e.g., methylation, amination) should follow established protocols for heterocyclic amines, with purification via column chromatography or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, pyrrole protons at δ ~5.5–6.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H] for CHN: 178.146).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow amine-handling guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in cyclopropane) or tautomerism. Strategies:
- Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and −40°C .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What crystallographic techniques optimize structure determination for this compound?
- Methodological Answer : For single-crystal X-ray diffraction:
- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to grow high-quality crystals .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
Q. How can researchers design structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropyl group (e.g., fluorination) or pyrrole substituents (e.g., halogenation) to probe electronic effects .
- Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
